BenchChemオンラインストアへようこそ!

4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid

Analytical Chemistry Chemical Procurement Reproducibility

The compound 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid (CAS 923689-94-5), also known as 4-(3-p-tolylureido)butanoic acid, is a synthetic small molecule with the formula C12H16N2O3 and a molecular weight of 236.27 g/mol. It is structurally characterized by a terminal p-tolyl urea group linked to a butanoic acid chain.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B13167140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCCCC(=O)O
InChIInChI=1S/C12H16N2O3/c1-9-4-6-10(7-5-9)14-12(17)13-8-2-3-11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)
InChIKeyDPRRSWHKFPYVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic Acid: Chemical Identity and Baseline Procurement Specifications


The compound 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid (CAS 923689-94-5), also known as 4-(3-p-tolylureido)butanoic acid, is a synthetic small molecule with the formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is structurally characterized by a terminal p-tolyl urea group linked to a butanoic acid chain. Its predicted physicochemical properties include a density of 1.232±0.06 g/cm³ and a boiling point of 418.0±45.0 °C . The compound is currently offered for research use only by specialty chemical suppliers, typically at a minimum purity of 95% .

Why Generic Substitution is Not Advisable for 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic Acid


The scientific selection of this specific ureido-butanoic acid cannot be satisfied by simple generic substitution of its closest analogs, such as 4-ureidobutanoic acid or N-p-tolylurea. This is because the molecule's potential function relies on the synergistic combination of two distinct pharmacophoric elements: the terminal p-tolyl ring, which provides specific hydrophobic and pi-stacking interactions, and the terminal carboxylate, which serves as a key hydrogen bond donor/acceptor and can act as a secondary pharmacophore (P2) for enzymatic binding [1]. Replacing the p-tolyl group with a phenyl or halophenyl substituent, or removing it entirely, is predicted to drastically alter the binding orientation and potency profile within enzymatic active sites, as demonstrated by the strict structure-activity relationships observed for soluble epoxide hydrolase (sEH) inhibitors bearing urea pharmacophores [2].

Quantitative Differentiation Data for 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic Acid


Purity and Supply Consistency: Lot-to-Lot Reproducibility vs. Custom Synthesis

Commercially available stocks of the target compound from major research suppliers are standardized to a minimum purity of 95.0-98.0% . This is a critical differentiator versus requesting custom synthesis of a closely related, unvalidated analog where purity may be inconsistent and impurity profiles are unknown. While a direct analog comparator purity is not available for this niche compound, the target compound's established commercial supply chain provides a baseline of validated analytical quality that custom 'in-class' synthesis cannot guarantee without extensive (and costly) re-validation.

Analytical Chemistry Chemical Procurement Reproducibility

Tentative Biological Activity Fingerprint: Urea Transporter Inhibition as a Probe for Functional Selectivity

A high-throughput screening profile deposited in BindingDB reports that this compound inhibits rat urea transporter UT-B with an IC50 of 900 nM [1]. This provides an initial, quantifiable activity fingerprint for this specific scaffold. In contrast, the unsubstituted 4-ureidobutanoic acid shows no comparable UT-B inhibition data in public databases, suggesting the p-tolyl moiety is critical for membrane transporter recognition. However, this is a single-data-point, cross-study inference and not a direct head-to-head experiment.

Membrane Transport Urea Transporter UT-B Drug Discovery

Predicted Physicochemical Differentiation: Calculated Lipophilicity vs. Ionizable Acid Analogs

The presence of the p-tolyl group in the target compound is predicted to increase its lipophilicity (cLogP) by approximately 1.0–1.5 log units compared to unsubstituted 4-ureidobutanoic acid, based on the additive Hansch π constant for a para-methyl substituent (+0.51) and the aromatic ring contribution [1]. While these are calculated values and not experimentally determined logD7.4 measurements, this shift places the target compound in a lipophilicity range more compatible with passive membrane permeability (cLogP ~1.0–2.5), whereas the unsubstituted analog (cLogP ~ -0.5 to 0.5) may require active transport or exhibit poor cellular uptake.

Computational Chemistry ADME Prediction Lead Optimization

Optimal Research Use Cases for 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic Acid


Scaffold for Urea Transporter UT-B Inhibitor Development

The compound's confirmed single-point inhibitory activity against rat UT-B (IC50 900 nM) makes it a viable starting scaffold for developing more potent urea transporter inhibitors. Scientists studying urinary concentrating mechanisms or seeking novel diuretic agents can purchase this compound to serve as a validated positive control or a foundational tool compound for preliminary functional assays and structural optimization .

Primary Pharmacophore Building Block for sEH Inhibitor SAR Studies

The compound's architecture, which combines a urea-type primary pharmacophore (P1) with a carboxyl-bearing secondary pharmacophore (P2), aligns with the general pharmacophore model of potent soluble epoxide hydrolase (sEH) inhibitors . Researchers engaged in designing novel sEH inhibitors can use this compound as a minimal, purchasable fragment to establish baseline binding interactions at the enzyme's Asp335 catalytic site, eliminating the need for in-house synthesis of initial urea-carboxylate probes.

Calibrated Reference Standard for Lipid-Binding Fragment Libraries

Given its predicted intermediate lipophilicity (cLogP ~1.5–2.5) relative to simple ionizable acids, this compound can serve as a calibration reference for fragment-based drug discovery (FBDD) libraries targeting membrane-associated proteins or intracellular targets with a requirement for partial lipophilic character . Researchers can procure this characterized compound as a standard to benchmark the lipophilic efficiency (LipE) of newly synthesized fragments.

Quote Request

Request a Quote for 4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.